pentyl {[3-(4-methoxyphenyl)-4-oxo-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetate
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Overview
Description
PENTYL 2-{[3-(4-METHOXYPHENYL)-4-OXO-3,5,6,7,8,9-HEXAHYDRO-4H-CYCLOHEPTA[4,5]THIENO[2,3-D]PYRIMIDIN-2-YL]SULFANYL}ACETATE is a complex organic compound with a molecular formula of C23H26N2O4S2 This compound is characterized by its unique structure, which includes a methoxyphenyl group, a hexahydrocyclohepta[4,5]thieno[2,3-d]pyrimidine core, and a sulfanyl acetate moiety
Preparation Methods
The synthesis of PENTYL 2-{[3-(4-METHOXYPHENYL)-4-OXO-3,5,6,7,8,9-HEXAHYDRO-4H-CYCLOHEPTA[4,5]THIENO[2,3-D]PYRIMIDIN-2-YL]SULFANYL}ACETATE involves multiple steps, typically starting with the preparation of the core hexahydrocyclohepta[4,5]thieno[2,3-d]pyrimidine structure. This is followed by the introduction of the methoxyphenyl group and the sulfanyl acetate moiety. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve optimization of these synthetic routes to scale up the process while maintaining efficiency and cost-effectiveness.
Chemical Reactions Analysis
PENTYL 2-{[3-(4-METHOXYPHENYL)-4-OXO-3,5,6,7,8,9-HEXAHYDRO-4H-CYCLOHEPTA[4,5]THIENO[2,3-D]PYRIMIDIN-2-YL]SULFANYL}ACETATE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups or other reduced forms.
Substitution: The methoxy group and sulfanyl acetate moiety can participate in nucleophilic substitution reactions, leading to the formation of different derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
PENTYL 2-{[3-(4-METHOXYPHENYL)-4-OXO-3,5,6,7,8,9-HEXAHYDRO-4H-CYCLOHEPTA[4,5]THIENO[2,3-D]PYRIMIDIN-2-YL]SULFANYL}ACETATE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and binding affinities.
Industry: Used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of PENTYL 2-{[3-(4-METHOXYPHENYL)-4-OXO-3,5,6,7,8,9-HEXAHYDRO-4H-CYCLOHEPTA[4,5]THIENO[2,3-D]PYRIMIDIN-2-YL]SULFANYL}ACETATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation, depending on the specific biological context.
Comparison with Similar Compounds
Compared to other similar compounds, PENTYL 2-{[3-(4-METHOXYPHENYL)-4-OXO-3,5,6,7,8,9-HEXAHYDRO-4H-CYCLOHEPTA[4,5]THIENO[2,3-D]PYRIMIDIN-2-YL]SULFANYL}ACETATE stands out due to its unique combination of functional groups and structural features. Similar compounds include:
- Pentyl {[3-(2-methoxyphenyl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetate
- Pentyl {[3-(4-methoxyphenyl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetate These compounds share similar core structures but differ in the specific substituents and functional groups, which can influence their reactivity and applications.
Properties
Molecular Formula |
C25H30N2O4S2 |
---|---|
Molecular Weight |
486.7 g/mol |
IUPAC Name |
pentyl 2-[[4-(4-methoxyphenyl)-3-oxo-8-thia-4,6-diazatricyclo[7.5.0.02,7]tetradeca-1(9),2(7),5-trien-5-yl]sulfanyl]acetate |
InChI |
InChI=1S/C25H30N2O4S2/c1-3-4-8-15-31-21(28)16-32-25-26-23-22(19-9-6-5-7-10-20(19)33-23)24(29)27(25)17-11-13-18(30-2)14-12-17/h11-14H,3-10,15-16H2,1-2H3 |
InChI Key |
DMXSJHPBUBSLSH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC(=O)CSC1=NC2=C(C3=C(S2)CCCCC3)C(=O)N1C4=CC=C(C=C4)OC |
Origin of Product |
United States |
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